6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester
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Overview
Description
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is an organic compound with the molecular formula C14H21NO4S It is a derivative of hexanoic acid, where the amino group is substituted with a p-tolylsulfonyl group and the carboxylic acid is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. The reaction proceeds as follows:
Esterification: The carboxylic acid is reacted with methanol in the presence of TMSCl, which acts as a catalyst to facilitate the formation of the methyl ester.
Reaction Conditions: The reaction is carried out at room temperature, providing a convenient and efficient method for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various amino and thiol derivatives.
Scientific Research Applications
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid methyl ester: Lacks the p-tolylsulfonyl group, making it less reactive in certain chemical reactions.
p-Toluenesulfonamide: Contains the sulfonyl group but lacks the hexanoic acid ester moiety.
Uniqueness
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is unique due to the presence of both the p-tolylsulfonyl group and the hexanoic acid methyl ester moiety. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
67370-67-6 |
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Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
methyl 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C14H21NO4S/c1-12-7-9-13(10-8-12)20(17,18)15-11-5-3-4-6-14(16)19-2/h7-10,15H,3-6,11H2,1-2H3 |
InChI Key |
FSLIGSSDBNSKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC |
Origin of Product |
United States |
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